Imazapic

Description

Imazapic is a chemical used as an herbicide. It controls many broad leaf weeds and controls or suppresses some grasses in pasture, rangeland and certain types of turf. It has a half-life of around 120 days in soil.

imidazolinone herbicide

Structure

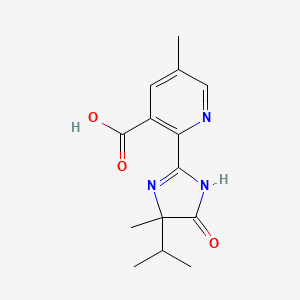

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSGXWMWNRGTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034270 | |

| Record name | Imazapic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone, 18.9 mg/mL at 25 °C, In water, 220 mg/L at 25 °C, In deionized water, 2150 ppm at 25 °C | |

| Record name | Imazapic | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to tan powder | |

CAS No. |

104098-48-8 | |

| Record name | Imazapic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104098-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapic [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104098488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazapic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZAPIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K98N09T10R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazapic | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

204-206 °C | |

| Record name | Imazapic | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Imazapic: A Technical Guide to its Chemical Structure and Properties

Introduction

Imazapic is a selective, systemic herbicide widely utilized in agriculture and land management for the control of a broad spectrum of annual and perennial grasses and broadleaf weeds.[1][2] As a member of the imidazolinone family of herbicides, its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3] This guide provides a comprehensive technical overview of the chemical structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Structure

This compound is chemically known as (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid.[3] Its molecular structure consists of a pyridine ring substituted with a methyl group and a carboxylic acid group, linked to an imidazolinone ring. The imidazolinone ring contains a chiral center, resulting in two enantiomers.[4]

Key Identifiers:

-

IUPAC Name: 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid[1][5]

Structural Diagram

The chemical structure of this compound is depicted below. The core structure features the imidazolinone and pyridine moieties, with the chiral center located at the C4 position of the imidazolinone ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, biological activity, and formulation development. These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Off-white to tan powder | |

| Odor | Odorless | |

| Melting Point | 204-206 °C | |

| Water Solubility | 2230 mg/L (at 20°C, pH 7) | [4] |

| Solubility in Organic Solvents | Acetone: 18.9 mg/mL (at 25°C) | |

| Dichloromethane: 89.2 mg/mL | [8] | |

| Methanol: 50.9 mg/mL | [8] | |

| Hexane: 0.0084 mg/mL | [8] | |

| Vapor Pressure | 7.7 x 10⁻¹² mm Hg (estimated) | |

| Octanol-Water Partition Coefficient (log Kow) | 0.393 (at pH 4, 5, 6) | |

| Dissociation Constants (pKa) | pKa1 = 2.0, pKa2 = 3.3, pKa3 = 11.1 | |

| Stability | Stable for ≥ 24 months at 25°C |

Interpretation of Physicochemical Properties

-

High Water Solubility: this compound's relatively high water solubility contributes to its mobility in soil and potential for leaching into groundwater.[4]

-

Low Vapor Pressure: The very low vapor pressure indicates that this compound is not expected to volatilize significantly from soil or water surfaces.[5]

-

pKa Values: With three pKa values, this compound's ionization state is highly dependent on the environmental pH. In most environmental and biological systems (pH 5-9), it will exist predominantly in its anionic form. This anionic nature generally leads to weaker adsorption to soil particles, which are often negatively charged.

-

Log Kow: The low log Kow value suggests a low potential for bioaccumulation in organisms.[2][5]

Mechanism of Action

As an imidazolinone herbicide, this compound's primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2][9]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound.

Caption: Inhibition of AHAS by this compound.

The inhibition of AHAS by this compound leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[2] This mode of action is specific to plants and some microorganisms, as animals obtain these amino acids through their diet and lack the AHAS enzyme.[3]

Synthesis and Formulation

Synthesis

The synthesis of this compound is a multi-step process that involves the construction of the imidazolinone and pyridine rings, followed by their coupling.[4] A general synthetic pathway involves the reaction of a substituted pyridine derivative with an appropriately substituted imidazolinone precursor. The final product is typically purified to meet technical-grade specifications.

Formulations

This compound is commercially available in various formulations, including soluble concentrates (SL) and water-dispersible granules (DG).[2][10] These formulations are designed to improve handling, mixing, and application efficacy. Adjuvants, such as surfactants, are often recommended to enhance the uptake and activity of the herbicide.[11]

Environmental Fate and Ecotoxicology

Environmental Fate

-

Soil: The persistence of this compound in soil can vary depending on environmental conditions, with a reported half-life of around 120 days.[1] The primary degradation pathway in soil is microbial activity.[2] Its mobility in soil is influenced by soil pH, organic matter content, and clay content.[2]

-

Water: this compound is stable to hydrolysis in water but is susceptible to photolysis, with a rapid degradation in the presence of sunlight.[2] Due to its water solubility, there is a potential for movement into surface water through runoff.[12]

-

Air: Due to its low vapor pressure, this compound is not expected to be a significant air contaminant.[5]

Ecotoxicology

This compound is considered to have low toxicity to mammals, birds, and bees.[2] However, it can be harmful to aquatic life, and care should be taken to prevent contamination of water bodies.[1][4]

Analytical Methodologies

The analysis of this compound residues in environmental and biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Extraction and Analysis of this compound from Soil

This protocol outlines a general procedure for the extraction and analysis of this compound from soil samples.

1. Sample Preparation: a. Air-dry the soil sample and sieve to remove large debris. b. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

2. Extraction: a. Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water mixture with pH adjustment). b. Vortex the sample for 1 minute and then sonicate for 15 minutes. c. Centrifuge the sample at 4000 rpm for 10 minutes. d. Collect the supernatant. e. Repeat the extraction process on the soil pellet and combine the supernatants.

3. Clean-up (if necessary): a. The combined extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

4. Analysis by LC-MS/MS: a. Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase. b. Inject an aliquot into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. c. Use a suitable C18 column for chromatographic separation. d. The mass spectrometer should be operated in negative ion mode, monitoring for the specific precursor and product ions of this compound.

Workflow Diagram

Caption: Analytical workflow for this compound in soil.

Conclusion

This compound is an effective imidazolinone herbicide with a well-defined chemical structure and a specific mode of action. Its physicochemical properties, particularly its high water solubility and pH-dependent behavior, are key determinants of its environmental fate and efficacy. A thorough understanding of these technical aspects is essential for its responsible and effective use in weed management programs, as well as for conducting environmental risk assessments and developing accurate analytical methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. invasive.org [invasive.org]

- 3. fao.org [fao.org]

- 4. This compound (Ref: AC 263222) [sitem.herts.ac.uk]

- 5. This compound | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. This compound (104098-48-8) for sale [vulcanchem.com]

- 9. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 104098-48-8 [thegoodscentscompany.com]

- 11. arborchem.com [arborchem.com]

- 12. assets.nationbuilder.com [assets.nationbuilder.com]

Imazapic degradation pathway in soil and water

An In-Depth Technical Guide to the Environmental Degradation of Imazapic

Introduction

This compound, chemically known as (±)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid, is a selective, systemic herbicide belonging to the imidazolinone family.[1] It is widely utilized for both pre- and post-emergence control of a variety of annual and perennial grasses and broadleaf weeds in crops such as peanuts, as well as in pastures and rangelands.[2][3][4] Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), thereby halting protein synthesis and cell growth in susceptible plants.[2][4]

While effective, the environmental persistence of this compound is a critical consideration for researchers and environmental scientists. Its potential for carryover can impact subsequent crops, making a thorough understanding of its degradation pathways in soil and water essential for sustainable agricultural practices and environmental risk assessment.[1][5] This guide provides a detailed technical overview of the primary degradation mechanisms governing the fate of this compound in these two key environmental compartments.

Part 1: Degradation of this compound in the Soil Matrix

The dissipation of this compound from soil is a complex process primarily dictated by microbial activity, which is, in turn, heavily influenced by a range of physicochemical soil properties. Abiotic processes such as photodegradation on the soil surface and chemical hydrolysis play a negligible role in its overall breakdown in this environment.[2]

The Central Role of Microbial Degradation

The principal mechanism for this compound degradation in soil is metabolic breakdown by soil microorganisms.[1][2][6] This has been conclusively demonstrated in laboratory studies comparing sterilized and unsterilized soil samples. In one such study, the half-life (t₁/₂) of this compound in unsterilized soil was 138.6 days, whereas in sterilized soil, the half-life extended dramatically to 364.7 days, confirming that microbial processes are the primary drivers of its degradation.[1][7] Aerobic microbial activity is considered the main source of this degradation.[8]

The proposed initial step in the microbial degradation pathway involves the oxidation of the methyl group on the pyridine ring of the this compound molecule.[3] This is followed by further transformations, ultimately leading to ring cleavage and mineralization to carbon dioxide.

Caption: Conceptual pathway for the microbial degradation of this compound in soil.

Environmental Factors Influencing Soil Degradation Rate

The efficacy of microbial degradation is highly dependent on environmental conditions that affect microbial proliferation and activity. Understanding these factors is key to predicting the persistence of this compound in the field.

-

Temperature: Higher temperatures accelerate microbial metabolism, leading to faster degradation of this compound.[9] Degradation is most rapid at temperatures conducive to microbial growth, such as 35°C (t₁/₂ = 99.0 days), compared to cooler conditions like 15°C (t₁/₂ = 192.5 days).[1]

-

Soil Moisture: Adequate soil moisture is crucial for microbial activity. This compound degradation rates increase significantly with higher moisture content.[1][5] For instance, the half-life can decrease from 231.0 days at 15% moisture to 96.3 days at 90% moisture, highlighting the potential for longer persistence in drought-prone areas.[1][5]

-

Soil pH: Soil pH influences both microbial populations and the chemical form of the herbicide. This compound degradation is faster in alkaline soils. A study found the half-life was 119.5 days at a pH of 8.0, compared to 154.0 days at a pH of 6.0.[1]

-

Organic Matter: The relationship with organic matter is complex. While organic amendments can sometimes stimulate microbial growth, high organic matter content generally slows this compound degradation.[1][5] This is because this compound adsorbs to organic matter and clay particles, a process that increases as pH decreases.[2] This adsorption makes the herbicide less bioavailable for microbial attack, leading to longer persistence.[1] Half-life was observed to increase from 128.3 days in soil with 1.0% organic matter to 165.0 days in soil with 4.0% organic matter.[1]

| Parameter | Condition | This compound Half-Life (t₁/₂) (days) | Source |

| Temperature | 15°C | 192.5 | [1] |

| 25°C | 138.6 | [1] | |

| 35°C | 99.0 | [1] | |

| Soil Moisture | 15% | 231.0 | [1] |

| 60% | 138.6 | [1] | |

| 90% | 96.3 | [1] | |

| Soil pH | 6.0 | 154.0 | [1] |

| 7.0 | 138.6 | [1] | |

| 8.0 | 119.5 | [1] | |

| Organic Matter | 1.0% | 128.3 | [1] |

| 2.5% | 157.5 | [1] | |

| 4.0% | 165.0 | [1] | |

| Microbial Activity | Sterilized Soil | 364.7 | [1][7] |

| Unsterilized Soil | 138.6 | [1][7] | |

| Table 1: Influence of Environmental Factors on this compound Half-Life in Soil. |

Part 2: Degradation of this compound in Aquatic Systems

In contrast to soil, the fate of this compound in water is dominated by a rapid abiotic process: photodegradation. Microbial breakdown is minimal, and the molecule is stable against chemical hydrolysis.[2]

The Dominance of Aqueous Photodegradation

This compound is soluble in water and, when exposed to sunlight in an aqueous solution, undergoes rapid photolytic degradation.[2][10] The half-life of this compound in water under direct sunlight is remarkably short, typically reported to be only one to two days.[2][6] This rapid breakdown significantly reduces its persistence in surface waters, making it relatively safe for aquatic animals despite its moderate toxicity to fish.[2][6]

The rate of photodegradation is influenced by the pH of the water, with the degradation rate increasing as the pH rises, eventually plateauing at a pH of around 7.[11][12] The presence of other substances, such as natural organic matter (NOM) or humic acids, can slow the rate of photolysis by absorbing UV light, a phenomenon known as light screening.[12][13]

Caption: Conceptual pathway for the photodegradation of this compound in water.

Hydrolytic Stability

This compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions.[3] Consequently, chemical hydrolysis is not considered a significant degradation pathway in either soil or water.[2]

| Environment | Primary Pathway | Typical Half-Life (t₁/₂) | Key Influencing Factors | Source |

| Soil | Microbial Degradation | 31 - 233 days (field) | Temperature, Moisture, pH, Organic Matter | [1][2] |

| Water | Photodegradation | 1 - 2 days (with sunlight) | Sunlight exposure, pH | [2][6][11] |

| Table 2: Summary of this compound Degradation Pathways. |

Part 3: Experimental Methodologies

To investigate the degradation kinetics and pathways of this compound, robust and validated analytical methods are essential. The protocols described below represent self-validating systems for studying its fate in soil and water.

Protocol: Soil Degradation Laboratory Study

This protocol is designed to quantify the rate of this compound degradation in soil under controlled environmental conditions, allowing for the assessment of factors like temperature and moisture.

Methodology:

-

Soil Preparation: Collect topsoil (0-10 cm) from a relevant field, air-dry, and sieve (2 mm) to ensure homogeneity. Characterize the soil for pH, organic matter content, and texture.

-

Spiking: Weigh triplicate 100g portions of soil into incubation flasks. Prepare a stock solution of analytical grade this compound. Spike each soil sample to achieve a scientifically relevant concentration (e.g., 0.5 mg/kg), ensuring even distribution. Adjust soil moisture to the desired level (e.g., 60% of water holding capacity).

-

Incubation: Place the flasks in temperature-controlled incubators set to the desired temperatures (e.g., 15°C, 25°C, 35°C). Include a sterilized control (autoclaved soil) to differentiate between biotic and abiotic degradation.

-

Sampling: Collect samples at predetermined time intervals (e.g., 0, 7, 15, 30, 60, 90, 120, 150 days). Store samples at -20°C prior to analysis.

-

Extraction: Extract this compound from a 10g subsample of soil using an appropriate solvent, such as an acetonitrile/water mixture, aided by sonication or shaking. Centrifuge the sample to separate the soil from the supernatant.

-

Analysis: Filter the supernatant. Analyze the concentration of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS for higher sensitivity.[1]

-

Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant (k) and the half-life (t₁/₂ = 0.693/k) by fitting the data to a first-order kinetics model.[11]

Caption: Experimental workflow for a laboratory-based soil degradation study.

Protocol: Aqueous Photodegradation Study

This protocol quantifies the photodegradation rate of this compound in water, isolating the effect of light from other potential pathways.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Create buffered aqueous solutions at different environmentally relevant pH values (e.g., pH 3, 7, 9).[11] Spike the buffered solutions to a known concentration (e.g., 10 mg/L).

-

Experimental Setup: Place the solutions in quartz tubes (which are transparent to UV light). Prepare parallel "dark controls" by wrapping identical tubes in aluminum foil to exclude light.

-

Irradiation: Expose the quartz tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp) or conduct the experiment under direct natural sunlight.[11][14] Maintain a constant temperature.

-

Sampling: Collect aliquots from both the light-exposed and dark control tubes at specified time points (e.g., 0, 8, 24, 48, 72 hours).

-

Analysis: Directly analyze the aqueous samples using HPLC-UV, quantifying the remaining concentration of the parent this compound molecule.[11][14]

-

Data Analysis: Compare the degradation in the light-exposed samples to the dark controls to confirm photolysis is the active pathway. Calculate the photodegradation rate and half-life using a first-order kinetics model.[11]

Caption: Experimental workflow for a laboratory-based aqueous photodegradation study.

Conclusion

The environmental fate of the herbicide this compound is distinctly dichotomous. In terrestrial environments, its persistence is moderate to high, governed by the slow process of microbial degradation, which is highly sensitive to soil temperature, moisture, pH, and organic matter content. In aquatic systems, however, this compound is non-persistent due to rapid photodegradation driven by sunlight, with a half-life of only a few days. A comprehensive understanding of these contrasting pathways and the factors that control them is paramount for developing effective weed management strategies, predicting environmental exposure, and ensuring the protection of non-target organisms and succeeding crops.

References

- 1. Adsorption and degradation of this compound in soils under different environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invasive.org [invasive.org]

- 3. This compound | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eplanning.blm.gov [eplanning.blm.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 7. Adsorption and degradation of this compound in soils under different environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Ref: AC 263222) [sitem.herts.ac.uk]

- 11. scispace.com [scispace.com]

- 12. Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, this compound, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Microbial degradation of Imazapic in different soil types

An In-depth Technical Guide to the Microbial Degradation of Imazapic in Different Soil Types

Introduction: The Environmental Fate of this compound

This compound, chemically known as (±)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid, is a broad-spectrum imidazolinone herbicide.[1] It is widely employed in agriculture, particularly in peanut and sugarcane cultivation, for its high efficiency in controlling a variety of annual and perennial weeds.[1] However, the efficacy of this compound is matched by its significant persistence in soil, with a reported field half-life that can extend to 233 days.[1] This persistence raises critical concerns regarding potential carryover damage to succeeding, non-tolerant crops.[1][2] Understanding the mechanisms governing its degradation is therefore not merely an academic exercise but a crucial component of sustainable agricultural management and environmental risk assessment.

While abiotic factors such as photolysis play a role, particularly in aqueous solutions, the primary mechanism for the dissipation of this compound from the soil environment is microbial degradation. The rate and extent of this biodegradation are not uniform; they are intricately linked to a matrix of soil physicochemical properties and the composition of the native microbial communities. This guide provides a technical overview of the key factors influencing the microbial degradation of this compound, outlines robust methodologies for its study in a laboratory setting, and offers insights into the interpretation of experimental data for researchers and environmental scientists.

The Central Role of Microorganisms in this compound Dissipation

The definitive role of microbial activity in this compound degradation is unequivocally demonstrated by comparative studies in sterilized versus non-sterilized soil. In a controlled laboratory experiment, the half-life of this compound in unsterilized Inceptisol soil was 138.6 days.[1][3] Following sterilization, which effectively eliminates or drastically reduces the microbial population, the half-life extended dramatically to 364.7 days.[1][3] This stark difference underscores that soil microorganisms are the principal agents responsible for breaking down the this compound molecule. This process is analogous to the degradation of other imidazolinone herbicides, such as imazapyr, where microbial metabolism is the primary route of dissipation.[3][4]

The logical relationship between soil conditions and this compound fate is illustrated in the diagram below.

Caption: Core factors influencing this compound fate in soil.

Key Soil Properties Modulating Microbial Degradation

The efficiency of microbial degradation is dictated by environmental conditions that affect both the metabolic activity of the microorganisms and the bioavailability of the herbicide. The interplay of soil pH, organic matter, moisture, and temperature creates a unique degradation landscape in any given soil type.

Soil pH

Soil pH is a master variable that influences this compound's chemical form and its interaction with soil colloids. This compound is a weak acid; as the pH becomes more alkaline, it increasingly exists in its anionic (negatively charged) form.[1] This is significant because anionic molecules are less readily adsorbed to negatively charged clay and organic matter particles. Consequently, in alkaline soils, more this compound remains in the soil solution, enhancing its bioavailability for microbial uptake and degradation.[1]

Experimental data supports this mechanism:

-

Alkaline Soil (pH 8.0): Fastest degradation (t½ = 138.6 days)[1]

-

Neutral Soil (pH 7.0): Slower degradation (t½ = 147.4 days)[1]

-

Acidic Soil (pH 6.0): Slowest degradation (t½ = 154.0 days)[1]

This contrasts with other herbicide families, like triazines and sulfonylureas, which tend to persist longer in higher pH soils.[5][6] For imidazolinones, lower pH increases adsorption, thereby reducing bioavailability and slowing degradation.[7][5]

Soil Organic Matter (SOM)

The role of SOM is twofold and complex. On one hand, organic matter serves as a crucial energy source for heterotrophic microorganisms, and its presence can stimulate overall microbial biomass and activity.[1] On the other hand, SOM is a primary sorbent for organic compounds like this compound.[1][8]

In the case of this compound, the effect of adsorption appears to dominate. Higher SOM content leads to greater binding of the herbicide, reducing its concentration in the soil solution and thus its availability to degrading microbes.[1][3] This results in slower degradation rates.

-

Low SOM (1.0%): Most rapid degradation (t½ = 128.3 days)[1][3]

-

High SOM (4.0%): Slowest degradation (t½ = 165.0 days)[1][3]

Interestingly, the addition of nutrient-rich organic amendments like biogas slurry has been shown to accelerate this compound degradation, likely by providing a significant boost to microbial growth and activity that outweighs the increased adsorption effect.[1]

Soil Temperature and Moisture

Temperature and moisture are critical environmental regulators of microbial metabolism. Within a favorable range, increasing temperature enhances enzymatic reaction rates and microbial growth, leading to faster herbicide degradation.[1]

-

High Temperature (35°C): Most rapid degradation (t½ = 99.0 days)[1][3]

-

Moderate Temperature (25°C): Slower degradation (t½ = 138.6 days)[1][3]

-

Low Temperature (15°C): Slowest degradation (t½ = 192.5 days)[1][3]

Similarly, adequate soil moisture is essential for microbial proliferation and activity.[1][2] Higher moisture content not only supports microbial life but also facilitates the diffusion of this compound to microbial cells. Conversely, dry conditions limit microbial activity and can increase herbicide adsorption to soil particles, further hindering degradation.[1]

| Parameter | Condition | This compound Half-Life (days) | Primary Mechanism | Reference |

| Microbial Activity | Unsterilized Soil | 138.6 | Active microbial degradation | [1][3] |

| Sterilized Soil | 364.7 | Microbial role eliminated | [1][3] | |

| Soil pH | 6.0 (Acidic) | 154.0 | Increased adsorption, reduced bioavailability | [1] |

| 7.0 (Neutral) | 147.4 | Moderate adsorption | [1] | |

| 8.0 (Alkaline) | 138.6 | Decreased adsorption, higher bioavailability | [1] | |

| Organic Matter | 1.0% | 128.3 | Lower adsorption, higher bioavailability | [1][3] |

| 2.5% | 157.5 | Increased adsorption | [1] | |

| 4.0% | 165.0 | Highest adsorption, reduced bioavailability | [1][3] | |

| Temperature | 15°C | 192.5 | Reduced microbial metabolic rate | [1][3] |

| 25°C | 138.6 | Optimal microbial activity | [1][3] | |

| 35°C | 99.0 | Accelerated microbial metabolic rate | [1][3] |

Table 1: Impact of Soil Properties on this compound Degradation Half-Life (t½) in Inceptisol Soil.

Investigating this compound Degradation: A Methodological Guide

A robust investigation into this compound degradation requires a well-designed laboratory microcosm study coupled with a precise and accurate analytical workflow.

Part A: Experimental Design - The Soil Microcosm Study

A soil microcosm study creates a controlled, replicable laboratory environment to simulate and measure herbicide degradation under various conditions.

Caption: Workflow for a soil microcosm degradation study.

Detailed Step-by-Step Protocol:

-

Soil Collection and Characterization:

-

Causality: The choice of soil is paramount. Select soils with contrasting properties (e.g., sandy loam vs. clay loam; varying pH and SOM) to investigate the factors of interest.

-

Protocol: Collect topsoil (0-15 cm) from a site with no recent history of imidazolinone application. Thoroughly characterize the soil for texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.

-

-

Soil Preparation and Acclimation:

-

Causality: Sieving removes debris and ensures homogeneity, which is critical for reducing variability among replicates. Pre-incubation allows the soil microbial community to stabilize after the disturbance of collection and sieving.

-

Protocol: Air-dry the soil to a workable moisture level and pass it through a 2 mm sieve. Adjust the moisture content to 50-60% of water holding capacity and pre-incubate the bulk soil in the dark at the desired experimental temperature (e.g., 25°C) for 7-14 days.

-

-

Microcosm Setup and Herbicide Application:

-

Causality: Using a consistent mass of soil and a precise application method ensures a uniform starting concentration across all replicates.

-

Protocol: Dispense a known mass of the pre-incubated soil (e.g., 50 g dry weight equivalent) into individual glass flasks or jars (microcosms). Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., methanol). Apply the herbicide to the soil to achieve a final concentration relevant to field application rates. Allow the solvent to evaporate completely in a fume hood. A set of controls (soil without this compound) must be included.

-

-

Incubation:

-

Causality: Maintaining constant temperature and moisture isolates the variable being tested and ensures that degradation rates are not confounded by environmental fluctuations.

-

Protocol: Cover the microcosms with perforated parafilm or a breathable stopper to allow gas exchange while minimizing moisture loss. Incubate in the dark at a constant temperature. Periodically check and adjust the weight of the microcosms by adding deionized water to maintain constant moisture.

-

-

Sampling:

-

Causality: A time-course study with destructive sampling is the standard for determining degradation kinetics. Each time point represents an independent measurement.

-

Protocol: At predetermined intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate microcosms (typically 3-4 per time point) for analysis. The time-zero (T0) samples should be collected immediately after herbicide application and solvent evaporation to determine the initial recoverable concentration. Store samples at -20°C prior to extraction.

-

Part B: Analytical Workflow - Extraction and Quantification

Accurate quantification of the remaining this compound is essential for calculating degradation rates.

Detailed Step-by-Step Protocol:

-

Sample Extraction:

-

Causality: The extraction method must efficiently remove this compound from the soil matrix. Ultrasonic-assisted extraction enhances the desorption of the analyte from soil particles into the solvent. The choice of solvent is critical; a polar solvent mixture, often acidified, is effective for the acidic this compound molecule.[9]

-

Protocol: a. Weigh a subsample of soil (e.g., 10 g) from the thawed microcosm. b. Add an extraction solvent. A common choice is a mixture of methanol and an acidic aqueous solution (e.g., methanol-phosphoric acid solution at pH 2.0).[9] c. Place the sample in an ultrasonic bath for a specified time (e.g., 15-30 minutes) to facilitate extraction. d. Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the soil particles. e. Carefully collect the supernatant. The extraction may be repeated on the soil pellet and the supernatants combined to improve recovery.

-

-

Clean-up and Concentration (Optional but Recommended):

-

Causality: Soil extracts contain many co-extracted compounds (e.g., humic substances) that can interfere with chromatographic analysis. Solid-Phase Extraction (SPE) is a common and effective clean-up technique.

-

Protocol: Pass the supernatant through an appropriate SPE cartridge (e.g., C18).[10] Wash the cartridge to remove interferences, then elute the this compound with a small volume of a suitable solvent. This step also serves to concentrate the analyte.

-

-

Quantification by HPLC-UV or LC-MS/MS:

-

Causality: High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying herbicides. A UV detector is often sufficient, but Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for residue analysis.[9]

-

Protocol: a. Instrumentation: Use a reverse-phase HPLC system with a C18 column.[11][12] b. Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and acidified water (e.g., with formic or acetic acid).[10][11] c. Detection: Set the UV detector to the maximum absorbance wavelength for this compound (e.g., ~252-255 nm).[10][11] For LC-MS/MS, monitor for the specific parent-daughter ion transitions for this compound for highly selective quantification.[9] d. Calibration: Prepare a multi-point calibration curve using analytical standards of this compound. The concentration of this compound in the soil extracts is determined by comparing its peak area to this curve.

-

-

Method Validation:

-

Trustworthiness: The entire analytical method must be validated. This involves spiking blank soil samples with known concentrations of this compound and performing the full extraction and analysis procedure. Key validation parameters include linearity, accuracy (recovery percentages, typically 70-120%), precision (relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ).[9][11]

-

Data Interpretation: From Concentration to Degradation Kinetics

The concentration data obtained at each time point is used to model the degradation kinetics. Typically, herbicide degradation in soil is modeled using first-order kinetics.

The concentration of the herbicide (C) at time (t) can be described by the equation: C_t = C_0 * e^(-kt)

Where:

-

C_t is the concentration at time t

-

C_0 is the initial concentration at time zero

-

k is the first-order degradation rate constant

-

t is time

The most important parameter derived from this model is the half-life (t½), the time required for the herbicide concentration to decrease by 50%. It is calculated as:

t½ = ln(2) / k ≈ 0.693 / k

By calculating the half-life under different soil conditions (e.g., different pH, SOM, temperature), researchers can quantitatively compare the persistence of this compound across various soil types and environmental scenarios.

Conclusion and Future Directions

The persistence of this compound in soil is fundamentally controlled by microbial degradation. This process is highly sensitive to the soil environment, with factors such as pH, organic matter content, temperature, and moisture collectively determining the rate of dissipation. Alkaline, warm, and moist soils with lower organic matter content generally favor faster degradation due to enhanced microbial activity and greater herbicide bioavailability.

Future research should focus on identifying the specific microbial species and enzymatic pathways responsible for this compound degradation. While studies have identified bacteria capable of degrading other imidazolinones like imazethapyr, and shown they can also act on this compound, the key players in diverse soil ecosystems remain largely uncharacterized.[13][14][15] The application of metagenomics and stable isotope probing could illuminate the functional genes and microorganisms involved, paving the way for potential bioremediation strategies to mitigate this compound persistence in sensitive agricultural systems.

References

- 1. Adsorption and degradation of this compound in soils under different environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. journals.plos.org [journals.plos.org]

- 4. invasive.org [invasive.org]

- 5. extension.okstate.edu [extension.okstate.edu]

- 6. extension.okstate.edu [extension.okstate.edu]

- 7. invasive.org [invasive.org]

- 8. extension.psu.edu [extension.psu.edu]

- 9. A method for determination of this compound and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. ukm.my [ukm.my]

- 12. iicbe.org [iicbe.org]

- 13. Isolation, characterization of a strain capable of degrading imazethapyr and its use in degradation of the herbicide in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation, characterization of a strain capable of degrading imazethapyr and its use in degradation of the herbicide in soil. | Sigma-Aldrich [merckmillipore.com]

An In-Depth Technical Guide to the Ecotoxicology of Imazapic on Non-Target Soil Microorganisms

Introduction: The Double-Edged Sword of Imidazolinone Herbicides

Imazapic, a member of the imidazolinone family of herbicides, is a critical tool in modern agriculture for the selective post- and pre-emergence control of broadleaf weeds and some grasses.[1] Its efficacy stems from a highly specific mode of action: the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This enzyme is pivotal for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants.[1] Crucially, this metabolic pathway is also present in many soil microorganisms, including bacteria, fungi, and archaea. This shared biochemical vulnerability places non-target soil microbiota at risk, raising significant ecotoxicological questions.

This guide provides a comprehensive technical overview of the interactions between this compound and soil microbial communities. We will move beyond a simple recitation of effects to explore the causal chain from molecular mechanism to community-level impact. We will detail the field-proven methodologies for assessing these impacts, presenting not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust approach to risk assessment.

Section 1: Mechanism of Action and Environmental Fate

The AHAS Inhibition Pathway

The herbicidal activity of this compound is directly linked to its ability to disrupt protein synthesis and cell growth by starving the organism of essential amino acids.[1] This process is not instantaneous; the rate of plant or microbial death is often slow, depending on the organism's stored amino acid reserves.[1] Because the AHAS enzyme is absent in animals, this compound exhibits low toxicity to mammals, birds, and fish, making it a selective herbicide.[1][3] However, this selectivity does not extend to the microbial world.

Caption: Mechanism of this compound toxicity via inhibition of the AHAS enzyme.

Soil Persistence and Microbial Degradation

The primary route of this compound dissipation in the terrestrial environment is microbial degradation.[1][4][5] This fact is a paradox: the very microorganisms threatened by the herbicide are also the chief agents of its breakdown. Studies comparing sterilized and unsterilized soil conclusively demonstrate this relationship; the half-life of this compound is dramatically longer in sterilized soil (e.g., 364.7 days) compared to unsterilized soil (e.g., 138.6 days).[6]

The persistence of this compound, often cited with a half-life ranging from 31 to 233 days, is not static but is governed by a suite of environmental factors that influence microbial activity:[1][4]

-

Temperature and Moisture: Higher temperatures and moisture levels generally accelerate microbial metabolism, leading to faster degradation.[6]

-

Soil pH: this compound adsorption to soil colloids increases as pH decreases.[1][4] In more acidic soils, higher adsorption can make the herbicide less bioavailable to microorganisms, slowing degradation.

-

Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to adsorb more this compound, which can reduce its immediate bioavailability for microbial breakdown.[1][4]

This interplay means that this compound residues can persist longer in cool, dry, acidic, or high-organic-matter soils, potentially leading to chronic exposure for microbial communities and carryover damage to subsequent sensitive crops.[6]

Section 2: Assessing Ecotoxicological Impacts on Soil Microorganisms

A robust assessment of herbicide effects requires a multi-tiered approach that evaluates changes in microbial biomass (the total quantity of living microbes), activity (their metabolic functions), and community structure (the relative abundance of different microbial groups).

Key Microbial Endpoints for Ecotoxicological Assessment

The following endpoints provide a comprehensive picture of soil health in response to this compound exposure.

| Endpoint Category | Specific Indicator | Rationale for Selection |

| Microbial Biomass | Microbial Biomass Carbon (MBC) | Represents the total carbon locked within living microbial cells; a direct measure of the size of the microbial population. A significant decrease indicates widespread microbial death. |

| Microbial Activity | Dehydrogenase Activity (DHA) | Measures the activity of intracellular dehydrogenase enzymes, which are fundamental to microbial respiration. It serves as a reliable indicator of overall microbial metabolic activity.[7] |

| Urease & Phosphatase Activity | These extracellular enzymes are critical for nitrogen (urease) and phosphorus (phosphatase) cycling. Inhibition points to disruption of key nutrient transformation pathways.[8] | |

| Microbial Community Structure | Phospholipid Fatty Acid (PLFA) Analysis | PLFAs are primary components of microbial cell membranes that differ between microbial groups. Profiling PLFAs provides a "fingerprint" of the community structure, revealing shifts in the abundance of fungi, bacteria (Gram-positive vs. Gram-negative), and other groups.[9][10] |

| Functional Gene Abundance | qPCR of amoA and nifH genes | Quantifies the abundance of genes responsible for critical nitrogen cycling steps: ammonia oxidation (amoA) and nitrogen fixation (nifH). This targeted approach directly assesses the potential impact on specific ecosystem services.[11][12] |

Quantitative Impact of Imidazolinone Herbicides

While extensive data specifically for this compound is limited, studies on the closely related and mechanistically identical imidazolinone herbicide, imazethapyr, provide a strong proxy for expected effects.

Table 1: Effect of Imazethapyr on Soil Microbial Biomass Carbon (MBC) (Data synthesized from findings reported in literature)

| Treatment Level (vs. Field Rate) | Soil Type | Incubation Time | % Change in MBC vs. Control | Source |

| Recommended Field Rate | Silty Loam | 15 days | Minor / No Adverse Effect | Perucci & Scarponi, 1994[13] |

| 10x Field Rate | Silty Loam | 15 days | Significant Decrease | Zhang et al., 2010[13] |

| Recommended Field Rate | Clay Loam | 15 days | -15% to -25% | Adapted from Allelopathic Research[13] |

| 10x Field Rate | Clay Loam | 15 days | > -30% | Adapted from Allelopathic Research[13] |

Table 2: Effect of Imazethapyr on Soil Enzyme Activity (7 days after application) (Data synthesized from findings reported in literature)

| Treatment | Dehydrogenase Activity | Urease Activity | Phosphatase Activity | Source |

| Imazethapyr (75 g a.i. ha⁻¹) | Lower than control | Lower than control | Lower than control | Majumdar et al., 2017[8] |

| Weed-Free Control (No Herbicide) | Highest Activity | Highest Activity | Highest Activity | Majumdar et al., 2017[8] |

These data illustrate a clear dose-dependent inhibitory effect. At recommended field application rates, the impact may be transient or minor, but at higher concentrations or in sensitive soils, imidazolinones can significantly suppress microbial biomass and function.[8][13] The recovery of these parameters over time (e.g., 30-60 days) is a key aspect of the assessment, indicating the resilience of the microbial community.[13][14]

Section 3: Standardized Protocols for Core Analyses

The trustworthiness of ecotoxicological data hinges on the use of standardized, reproducible protocols. The following section details the methodologies for the key endpoints described above.

Caption: General workflow for assessing this compound's impact on soil microbes.

Protocol: Microbial Biomass Carbon (Chloroform Fumigation-Extraction)

Causality: This method, developed by Vance, Brookes, and Jenkinson (1987), is the gold standard for measuring microbial biomass.[15] It operates on a simple principle: fumigating the soil with chloroform lyses microbial cells, releasing their intracellular carbon. By comparing the extractable organic carbon from a fumigated sample to that of a non-fumigated control, the difference can be attributed to the microbial biomass.

Step-by-Step Methodology:

-

Sample Preparation: For each soil sample, weigh three equivalent subsamples of field-moist soil (typically 10-15 g dry-weight equivalent).

-

Subsample 1: For immediate gravimetric moisture content determination.

-

Subsample 2: The non-fumigated control.

-

Subsample 3: The sample to be fumigated.

-

-

Fumigation:

-

Place the "fumigated" subsamples in small beakers inside a vacuum desiccator. Label beakers with a pencil, as ink will dissolve.[16]

-

In the same desiccator, place a small beaker containing ~40 mL of ethanol-free chloroform and a few boiling chips.[17]

-

Seal the desiccator and evacuate the air with a vacuum pump until the chloroform boils. Seal the vacuum and let the samples fumigate in the dark for 24 hours. Darkness prevents the breakdown of chloroform.[17]

-

-

Chloroform Removal: After 24 hours, working in a fume hood, remove the beaker of chloroform. Repeatedly evacuate and vent the desiccator (~5-8 times) to purge all residual chloroform vapor from the soil samples.[15][16]

-

Extraction:

-

Immediately add an extractant solution (typically 0.5 M K₂SO₄) to both the fumigated and non-fumigated control samples at a standard soil-to-solution ratio (e.g., 1:4).[15][17]

-

Place the samples on a mechanical shaker for 1 hour at ~200 rpm.[17]

-

Centrifuge the samples to pellet the soil, then filter the supernatant through Whatman No. 42 filter paper.[15][17]

-

-

Analysis:

-

Analyze the total organic carbon (TOC) content in the filtered extracts from both fumigated and non-fumigated samples using a TOC analyzer.

-

Calculation: Microbial Biomass C (MBC) = (C in fumigated extract - C in non-fumigated extract) / kEC

-

Where kEC is an extraction efficiency coefficient, commonly accepted as 0.45.[17]

-

-

Protocol: Dehydrogenase Activity (TTC Assay)

Causality: This assay measures the overall respiratory activity of the soil microbiota. Dehydrogenase enzymes, which are integral to all living microbial cells, transfer hydrogen from substrates to an electron acceptor.[7] In this assay, the colorless artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), is reduced to the intensely red-colored triphenyl formazan (TPF), which can be quantified spectrophotometrically.[18][19] The rate of TPF formation is directly proportional to the dehydrogenase activity.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 1 g of air-dried soil into a screw-capped test tube. Prepare a separate "blank" tube with no soil for each batch.

-

Substrate Addition:

-

Incubation: Tightly cap the tubes and incubate in the dark at 37°C for 24 hours. The anaerobic conditions ensure that TTC, not oxygen, acts as the primary electron acceptor.

-

Extraction:

-

After incubation, add 10 mL of analytical grade methanol to each tube.[18]

-

Shake vigorously for 1 minute to extract the red TPF.

-

Filter the suspension to obtain a clear, colored extract.

-

-

Analysis:

-

Measure the absorbance of the red extract at 485 nm using a spectrophotometer, using the methanol from the "blank" tube to zero the instrument.[7]

-

Quantify the concentration of TPF by comparing the absorbance to a standard curve prepared with known concentrations of TPF.

-

Calculation: Express results as µg TPF produced per gram of dry soil per hour (µg TPF g⁻¹ h⁻¹).

-

Protocol: Urease Activity

Causality: Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[6] Its activity is a proxy for the soil's potential to mineralize nitrogen from organic sources. This assay measures the rate of ammonium (NH₄⁺) production when soil is incubated with a urea substrate.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a soil slurry by blending 2 g of wet soil with 60 mL of 50 mM acetate buffer (pH 5).[6]

-

Reaction Setup:

-

In centrifuge tubes, pipette 750 µL of the constantly stirring soil slurry.

-

Prepare "sample control" tubes containing slurry but no substrate (add buffer instead).

-

Prepare "substrate control" tubes containing substrate but no soil slurry.

-

-

Incubation:

-

Add 750 µL of a 40 mM urea solution to the sample tubes.[6]

-

Incubate all tubes at room temperature with shaking for 2-18 hours.

-

-

Ammonium Determination (Modified Berthelot Reaction):

-

Centrifuge the tubes to pellet the soil.

-

Transfer 0.5 mL of the supernatant to a new tube.

-

Add 2.5 mL of a sodium salicylate/NaOH solution, followed by 1 mL of a sodium isocyanide solution.[6]

-

Allow the color to develop for 30 minutes at room temperature.

-

-

Analysis:

-

Measure the absorbance of the resulting blue-green color at 690 nm.[6]

-

Quantify the NH₄⁺ concentration against a standard curve prepared with ammonium chloride.

-

Calculation: Urease Activity = (NH₄⁺ in sample - NH₄⁺ in controls) / (incubation time × soil mass). Express as µmol NH₄⁺ g⁻¹ h⁻¹.

-

Section 4: Conclusion and Future Outlook

The evidence clearly indicates that this compound, like other imidazolinone herbicides, poses a tangible risk to non-target soil microorganisms. Its mode of action, the inhibition of the AHAS enzyme, is a direct threat to the viability and function of a wide range of soil microbes.[1] The ecotoxicological impact is dose-dependent and heavily modulated by soil physicochemical properties that control the herbicide's persistence and bioavailability.[1][4][6]

While broad-spectrum indicators like microbial biomass and dehydrogenase activity reveal overall stress, the future of ecotoxicological assessment lies in more targeted functional analyses. Techniques like PLFA profiling and qPCR of functional genes (e.g., amoA) allow us to move from simply asking "Is there an effect?" to "Which microbial services are being disrupted?". This level of detail is essential for developing more nuanced environmental risk assessments and for guiding the development of next-generation herbicides that are both effective and more ecologically benign. As a Senior Application Scientist, I advocate for the integration of these advanced methodologies into standard regulatory testing to ensure the long-term sustainability of our agricultural soils.

References

- 1. invasive.org [invasive.org]

- 2. scielo.br [scielo.br]

- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 5. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 6. web.stanford.edu [web.stanford.edu]

- 7. acta-agrophysica.org [acta-agrophysica.org]

- 8. ijcmas.com [ijcmas.com]

- 9. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pesticide effects on nitrogen cycle related microbial functions and community composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Responses of soil microbial biomass and enzyme activity to herbicides imazethapyr and flumioxazin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 16. Vitousek Lab - Chloroform Fumigation [web.stanford.edu]

- 17. kirstenhofmockel.org [kirstenhofmockel.org]

- 18. m.youtube.com [m.youtube.com]

- 19. scispace.com [scispace.com]

The Enantioselectivity of Imazapic: A Technical Guide to Understanding Stereoisomerism in Herbicidal Activity

Introduction: The Chiral Nature of Imazapic

This compound, a prominent member of the imidazolinone family of herbicides, is a critical tool in modern agriculture for the selective control of a wide spectrum of broadleaf weeds and some grasses.[1][2] It is commercially available as a racemic mixture, a 1:1 combination of its two enantiomers, which are non-superimposable mirror images of each other.[1] This chirality arises from a stereocenter in the imidazolinone ring structure. While chemically identical in an achiral environment, these enantiomers can and do exhibit significantly different biological activities. This guide provides an in-depth exploration of the racemic nature of this compound, the stereoselective herbicidal activity of its enantiomers, and the underlying molecular mechanisms.

The primary mode of action for this compound is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth in plants.[2] The absence of the AHAS enzyme in animals contributes to the low mammalian toxicity of imidazolinone herbicides.[2]

Stereoselectivity in Herbicidal Efficacy: The "Eutomer" and the "Distomer"

The use of a racemic mixture means that a significant portion of the applied herbicide may not contribute to the intended weed control, potentially leading to unnecessary environmental loading. Understanding the differential activity of this compound's enantiomers is therefore crucial for developing more efficient and environmentally benign weed management strategies.

Table 1: Comparative Herbicidal Activity of Imidazolinone Enantiomers (Analogous Data)

| Herbicide | Enantiomer | Relative Activity | Reference |

| Imazaquin | (R)-enantiomer | ~8x more active than (S)-enantiomer | [3] |

| Imazapyr | (+)-enantiomer | More herbicidally effective than (-)-enantiomer | [4] |

Note: This table presents data for structurally related imidazolinone herbicides to illustrate the principle of stereoselectivity. Specific quantitative data for this compound enantiomers is not publicly available.

Experimental Protocol: Chiral Separation of this compound Enantiomers

The first step in characterizing the bioactivity of individual enantiomers is their separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for this purpose. The following protocol is a robust method for the analytical separation of this compound enantiomers.

Methodology: Chiral HPLC

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralcel® OJ column (Cellulose tris(4-methylbenzoate) coated on silica gel).[5]

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of n-hexane and an alcohol (e.g., ethanol or isopropanol). A typical starting ratio is 90:10 (v/v) n-hexane:alcohol.

-

Add a small percentage of an acidic modifier, such as 0.1% (v/v) trifluoroacetic acid (TFA), to the mobile phase. The acidic modifier is crucial for achieving good peak shape and reasonable retention times for acidic compounds like this compound.[6][7]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient (or controlled at 25°C for improved reproducibility).

-

Detection Wavelength: 275 nm.[6]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve a standard of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared sample onto the equilibrated HPLC system.

-

Monitor the chromatogram for the separation of the two enantiomeric peaks.

-

The elution order of the enantiomers can be determined using a circular dichroism (CD) detector or by collecting the separated fractions and analyzing their optical rotation.

-

Workflow for Chiral Separation and Analysis

References

- 1. This compound (Ref: AC 263222) [sitem.herts.ac.uk]

- 2. invasive.org [invasive.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Imazapic's half-life in various environmental conditions

An In-Depth Technical Guide to the Environmental Half-Life of Imazapic

Introduction to this compound: An Overview

This compound is a selective, systemic herbicide belonging to the imidazolinone family of chemicals. It is utilized for both pre- and post-emergence control of a variety of annual and perennial grasses and broadleaf weeds. Its primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition ultimately halts protein synthesis and cell growth, leading to plant death.[1] As animals obtain these amino acids through their diet, they lack the AHAS enzyme, rendering this compound and other imidazolinone herbicides of low direct toxicity to mammals, birds, and aquatic life.[1][2]

Despite its efficacy and favorable toxicological profile, the environmental persistence of this compound is a significant consideration for researchers and environmental managers. The herbicide's half-life—the time required for 50% of the initial concentration to dissipate—can vary dramatically depending on a multitude of environmental factors.[1][3] Understanding the kinetics of this compound degradation is crucial for predicting its potential for carryover damage to subsequent crops, assessing its mobility and potential for groundwater contamination, and ensuring its responsible use in land management.[3][4][5] This guide provides a detailed examination of the degradation pathways of this compound and the key environmental variables that govern its half-life in soil and aquatic systems.

Core Degradation Pathways

The environmental dissipation of this compound is primarily driven by two key processes: microbial degradation in soil and photodegradation (or photolysis) in aqueous environments. Other abiotic processes, such as chemical hydrolysis, play a negligible role in its breakdown.[1][6]

-

Microbial Degradation: This is the principal mechanism of this compound breakdown in terrestrial environments.[1][3][4] Soil microorganisms, including bacteria and fungi, utilize the herbicide as a carbon source, metabolizing it into less active compounds. The rate and extent of this process are intrinsically linked to the health and activity of the soil microbial community.[3][7]

-

Photodegradation: In aqueous solutions, this compound is rapidly degraded by sunlight.[1][4] The herbicide absorbs light at wavelengths greater than 290 nm, which provides the energy to break its chemical bonds.[6] This process is significantly faster in water than on soil surfaces, where the herbicide's adsorption to soil particles can shield it from light.[1][8]

-

Hydrolysis: this compound is stable against hydrolysis under typical environmental pH conditions due to the absence of functional groups that are susceptible to this type of chemical reaction.[1][6]

This compound Persistence in Soil Environments

This compound is characterized as being moderately persistent in soil, with a reported half-life ranging broadly from 31 to over 400 days.[1][2] This wide variation underscores the profound influence of local soil and climatic conditions on its degradation. The primary driver of this degradation is microbial metabolism.[3][4][5]

The Primacy of Microbial Degradation

The critical role of microorganisms in this compound dissipation is clearly demonstrated in comparative studies between sterilized and unsterilized soil. In one such laboratory experiment, the half-life of this compound in unsterilized soil was 138.6 days, whereas in sterilized soil, the half-life extended dramatically to 364.7 days.[3][5] This indicates that while some abiotic degradation may occur, the metabolic activity of soil microbes accounts for the vast majority of its breakdown.[3][9] Factors that promote a robust and active microbial community will, therefore, accelerate this compound degradation.[3][10]

Key Factors Influencing Soil Half-Life

The interplay of several environmental factors dictates the rate of microbial activity and the chemical availability of this compound, thereby controlling its persistence.

-

Temperature: Higher temperatures generally accelerate microbial metabolism, leading to a faster breakdown of this compound. Laboratory studies show a clear trend: the half-life of this compound was 192.5 days at 15°C, decreased to 138.6 days at 25°C, and was shortest at 99.0 days at 35°C.[3][5] This suggests that this compound will persist longer in cooler climates or during colder seasons.[11]

-

Soil Moisture: Adequate soil moisture is essential for microbial proliferation and activity.[3][12] Degradation of this compound occurs more rapidly in moist soils compared to dry conditions.[3] In drought-prone areas, the reduced microbial activity can lead to a longer residual period for the herbicide.[3] Furthermore, pesticide adsorption to soil particles tends to be greater at lower moisture levels, which can reduce its bioavailability for microbial uptake.[3]

-

Soil pH: The effect of soil pH on imidazolinone herbicides is complex. For this compound, degradation is slowest in acidic soils and increases as the pH becomes more alkaline.[3] One study found the half-life was 154.0 days in acidic soil (pH 6.0), 147.4 days in neutral soil (pH 7.0), and 138.6 days in alkaline soil (pH 8.0).[3] This is because imidazolinones, as weak acids, become more available for plant uptake and microbial degradation in higher pH soils where they are less tightly adsorbed to soil colloids.[13][14] Conversely, in low pH soils, they are more strongly adsorbed and thus persist longer.[13][15]

-

Organic Matter: Higher soil organic matter content can lead to increased persistence of this compound. The herbicide's half-life was found to be longer in soils with high organic matter (165.0 days at 4% OM) compared to those with low organic matter (128.3 days at 1.0% OM).[3] This is attributed to the increased adsorption (binding) of this compound to organic matter, which makes it less available in the soil solution for microbial degradation.[3]

-

Soil Texture: While less studied for this compound specifically, related imidazolinones like imazapyr show longer persistence in clay soils compared to sandy soils.[9] Higher clay content increases the potential for adsorption, similar to organic matter, reducing the herbicide's availability for degradation.[1]

Data Summary: this compound Half-Life in Soil

| Environmental Condition | Half-Life (t½) in Days | Source(s) |

| General Field/Typical Range | 31 - 233 | [1] |

| 120 (Average) | [1][2] | |

| 120 - 140 | [4] | |

| 77 - 85.56 | [8] | |

| Photolysis on Soil Surface | 85.56 - 120 | [1][8] |

| Effect of Temperature | ||

| 15°C | 192.5 | [3][5] |

| 25°C | 138.6 | [3][5] |

| 35°C | 99.0 | [3][5] |

| Effect of Soil pH | ||

| pH 6.0 (Acidic) | 154.0 | [3] |

| pH 7.0 (Neutral) | 147.4 | [3] |

| pH 8.0 (Alkaline) | 138.6 | [3] |

| Effect of Microbial Activity | ||

| Unsterilized Soil | 138.6 | [3][5] |

| Sterilized Soil | 364.7 | [3][5] |

| Effect of Organic Matter | ||

| 0.55% OM | 138.6 | [3] |

| 1.0% OM | 128.3 | [3] |

| 2.5% OM | 157.5 | [3] |

| 4.0% OM | 165.0 | [3] |

| Paddy Soil (Greenhouse) | 21 - 39 | [10] |

This compound Persistence in Aquatic Environments

The fate of this compound in water is markedly different from its behavior in soil. Its persistence is significantly shorter due to the dominance of a different degradation mechanism.

The Rapid Pace of Aqueous Photodegradation

When dissolved in water and exposed to sunlight, this compound is rapidly broken down through photolysis.[1] The half-life in aqueous solutions is typically just one to two days.[1][4] This rapid degradation significantly reduces the risk of persistence in surface waters such as ponds, lakes, and clear-flowing streams.[4] The rate of photolysis is pH-dependent, with studies on the related herbicide imazapyr showing that photodegradation increases with rising pH.[9]

Abiotic Stability: Resistance to Hydrolysis

As previously noted, this compound is not susceptible to hydrolysis in the environment.[1][6] This means that in the absence of sunlight (e.g., in groundwater or deep, turbid water bodies), this degradation pathway is not a factor, and the herbicide could persist for much longer periods.

Data Summary: this compound Half-Life in Aquatic Systems

| Environmental Compartment | Degradation Pathway | Half-Life (t½) in Days | Source(s) |

| Aqueous Solution (Sunlight) | Photodegradation | 1 - 2 | [1][4] |

| Paddy Water (Greenhouse) | Mixed | 21.59 - 23.74 | [10] |

| Aqueous Solution (Irradiated, 24h) | Photodegradation | ~1 (78% degraded) | [6] |

Experimental Methodologies for Half-Life Determination

To ensure trustworthy and reproducible results, standardized protocols must be followed when determining the environmental half-life of a compound like this compound. The following sections detail validated workflows for soil and water studies.

Protocol: Aerobic Soil Degradation Study

This protocol is designed to measure the rate of this compound degradation in soil under controlled laboratory conditions, isolating the effects of microbial metabolism.

Step-by-Step Methodology:

-

Soil Collection and Preparation:

-

Collect fresh soil from a relevant site, avoiding areas with previous pesticide application.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to ensure homogeneity.

-

Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

-

-

Experimental Setup:

-

Weigh equivalent amounts of the prepared soil into individual incubation vessels (e.g., glass flasks).

-

Adjust the soil moisture content to a specific level, typically 40-60% of water holding capacity, to ensure optimal microbial activity.[3]

-

Prepare a stock solution of analytical-grade this compound in a suitable solvent (e.g., acetonitrile or water).[8]

-

Fortify the soil samples with the this compound solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely if a non-aqueous solvent is used.

-

Prepare a set of control samples, including unfortified soil and a sterilized control (autoclaved soil) to distinguish between biotic and abiotic degradation.[3][5]

-

-

Incubation:

-

Place the flasks in a dark incubator set to a constant temperature (e.g., 25°C) to prevent photodegradation.[3]

-

Maintain aerobic conditions by ensuring adequate air exchange, often by using loosely sealed containers or periodic aeration.

-

Monitor and maintain soil moisture by periodically adding deionized water.

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 5, 10, 16, 23, 30, 60, 90, 120 days), destructively sample triplicate flasks for each treatment.[3][8]

-

Extract this compound from the soil subsamples using an established method, such as ultrasonic-assisted extraction with a methanol-phosphoric acid solution.[16]

-

-

Analysis and Calculation:

-

Analyze the extracts using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification.[8][16][17]

-

Plot the concentration of this compound versus time.

-

Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) by fitting the data to a first-order kinetics model.[8]

-

Protocol: Aqueous Photolysis Study

This protocol assesses the degradation rate of this compound in water due to exposure to light.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare buffered aqueous solutions at different environmentally relevant pH values (e.g., pH 3, 7, and 9) using appropriate buffer salts.[8]

-

Prepare a stock solution of this compound.

-

Spike the buffer solutions with this compound to a known concentration (e.g., 1-10 mg/L).

-

-

Experimental Setup:

-

Place the solutions in photochemically transparent vessels (e.g., quartz tubes).

-

Prepare a parallel set of "dark control" samples by wrapping the vessels in aluminum foil to exclude light. This allows for the separation of photolytic and hydrolytic degradation.

-

-

Irradiation:

-